molecular formula C16H13N3O3S B3502152 ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate

ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate

Cat. No.: B3502152
M. Wt: 327.4 g/mol
InChI Key: NOQVHYUTPNTQOK-UHFFFAOYSA-N
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Description

Ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate is a heterocyclic compound that features a pyridothiazine core structure. This compound is of interest due to its potential pharmacological properties and applications in various fields of scientific research.

Preparation Methods

The synthesis of ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminopyridine with a thioamide, followed by cyclization and esterification reactions. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like methanesulfonic acid . Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to chelate metal ions, which can be crucial for its biological activity .

Comparison with Similar Compounds

Ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate can be compared with other pyridothiazine derivatives. Similar compounds include:

Properties

IUPAC Name

ethyl 4-[(4-oxopyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3S/c1-2-22-15(21)10-5-7-11(8-6-10)18-16-19-13(20)12-4-3-9-17-14(12)23-16/h3-9H,2H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOQVHYUTPNTQOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC(=O)C3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The reaction procedure of Example 6 was followed except that 5.00 g of chloronicotinic acid, 25 ml of thionyl chloride, 2.42 g of ammonium thiocyanate and 5.24 g of ethyl 4-aminobenzoate were used. As a result, 8.88 g of ethyl 4-[(4-oxo-4H-pyrido[3,2-e]-1,3-thiazin-2-yl)amino)benzoate obtained.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step Two
Quantity
2.42 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate
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ethyl 4-[(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)amino]benzoate

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